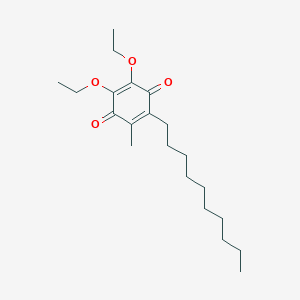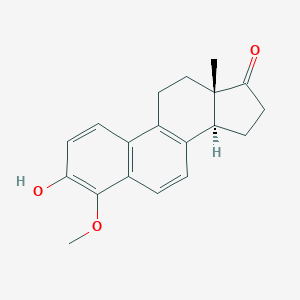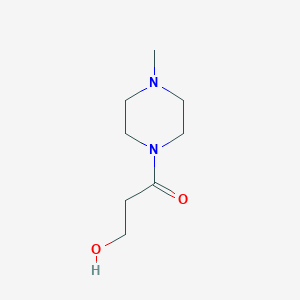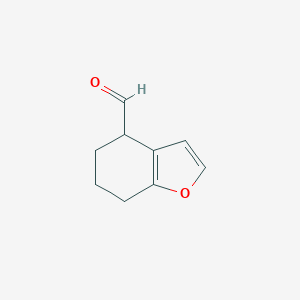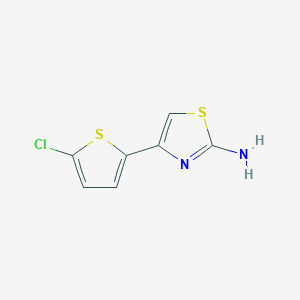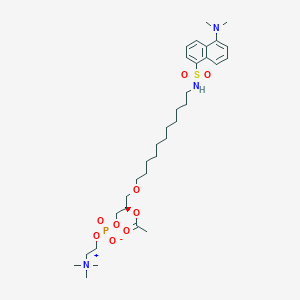
Dansyl-platelet activating factor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dansyl-platelet activating factor (D-Paf) is a synthetic analogue of platelet-activating factor (PAF), which is a potent lipid mediator involved in various physiological and pathological processes. D-Paf has been extensively studied in scientific research for its potential applications in understanding the mechanism of action of PAF and developing new therapeutic strategies for various diseases.
Mecanismo De Acción
Dansyl-platelet activating factor exerts its biological effects by binding to the PAF receptor, which is expressed on various cell types, including platelets, leukocytes, and endothelial cells. Activation of the PAF receptor leads to the activation of several intracellular signaling pathways, including the phospholipase C, phospholipase A2, and mitogen-activated protein kinase pathways, which mediate the biochemical and physiological effects of PAF.
Efectos Bioquímicos Y Fisiológicos
Dansyl-platelet activating factor has been shown to induce platelet aggregation, leukocyte activation, and the release of inflammatory mediators, such as cytokines and chemokines. It also modulates the function of endothelial cells, leading to changes in vascular permeability, blood flow, and tissue inflammation. Dansyl-platelet activating factor has been implicated in various diseases, including cardiovascular diseases, asthma, and sepsis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dansyl-platelet activating factor has several advantages for use in laboratory experiments, including its stability, selectivity, and reproducibility. It can be easily synthesized and purified, and its effects can be easily measured using various assays. However, Dansyl-platelet activating factor also has some limitations, including its potential toxicity, which can affect the interpretation of experimental results. It is also important to use appropriate controls and experimental conditions to ensure the validity of the results.
Direcciones Futuras
There are several future directions for research on Dansyl-platelet activating factor, including the development of new PAF receptor antagonists for the treatment of PAF-mediated diseases. The structure-activity relationship of PAF and its analogues can also be further studied to gain a better understanding of the mechanism of action of PAF and its effects on various biological processes. The potential use of Dansyl-platelet activating factor as a diagnostic tool for PAF-mediated diseases, such as sepsis, can also be explored. Additionally, the role of Dansyl-platelet activating factor in the regulation of immune responses and inflammation can be further investigated to identify new therapeutic targets for various diseases.
Métodos De Síntesis
Dansyl-platelet activating factor can be synthesized by chemical modification of the natural PAF molecule using dansyl chloride, which selectively reacts with the primary amino group of PAF to form a stable amide bond. The synthesis process involves several steps, including purification and characterization of the final product.
Aplicaciones Científicas De Investigación
Dansyl-platelet activating factor has been widely used in scientific research to investigate the mechanism of action of PAF and its effects on various biological processes. It has been shown to activate platelets, induce inflammation, and modulate immune responses. Dansyl-platelet activating factor has also been used to study the structure-activity relationship of PAF and develop new PAF receptor antagonists.
Propiedades
Número CAS |
118790-15-1 |
|---|---|
Nombre del producto |
Dansyl-platelet activating factor |
Fórmula molecular |
C33H56N3O9PS |
Peso molecular |
701.9 g/mol |
Nombre IUPAC |
[(2R)-2-acetyloxy-3-[11-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]undecoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C33H56N3O9PS/c1-28(37)45-29(27-44-46(38,39)43-25-23-36(4,5)6)26-42-24-15-13-11-9-7-8-10-12-14-22-34-47(40,41)33-21-17-18-30-31(33)19-16-20-32(30)35(2)3/h16-21,29,34H,7-15,22-27H2,1-6H3/t29-/m1/s1 |
Clave InChI |
YAPFSBLBPKYOIX-GDLZYMKVSA-N |
SMILES isomérico |
CC(=O)O[C@H](COCCCCCCCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES |
CC(=O)OC(COCCCCCCCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES canónico |
CC(=O)OC(COCCCCCCCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)COP(=O)([O-])OCC[N+](C)(C)C |
Otros números CAS |
118790-15-1 |
Sinónimos |
1-(N-dansyl-11-amino-1-undecyl)-sn-glycerol-3-phosphorylcholine dansyl-PAF dansyl-platelet activating factor dansyllyso-PAF dansyllysoPAF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






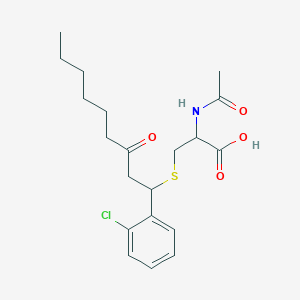

![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B38862.png)
![4-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B38866.png)

![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride](/img/structure/B38869.png)
